molecular formula C8H5FN2O B13016384 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B13016384
M. Wt: 164.14 g/mol
InChI Key: CFRRVIUHPJZMCV-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (C₈H₅FN₂O) is a fluorinated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a formyl (-CHO) group at position 2 and a fluorine atom at position 5. Its molecular weight is 180.14 g/mol, and it is commercially available with a purity of ≥97% . The fluorine substituent enhances electronegativity and metabolic stability, making it a candidate for pharmaceutical intermediates, particularly in kinase inhibitor design. The aldehyde group enables further derivatization via nucleophilic addition or condensation reactions, facilitating its utility in synthetic chemistry.

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5FN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-4H,(H,10,11)

InChI Key

CFRRVIUHPJZMCV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step procedures starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

Scientific Research Applications

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is not fully elucidated. it is believed to exert its effects by interacting with specific molecular targets, such as kinase enzymes. The fluorine atom and aldehyde group may play crucial roles in binding to the active sites of these enzymes, thereby modulating their activity and influencing cellular pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde with analogs differing in substituents, heterocyclic cores, or functional groups. Key parameters include molecular properties, synthetic yields, and applications.

Substituent Variations in Pyrrolopyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Yield (%) Key Properties/Applications
This compound C₈H₅FN₂O 180.14 F (position 5), -CHO (2) N/A High reactivity for derivatization
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 212.60 Cl (position 5), -COOH (2) 71 Potential carboxylate-based inhibitors
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₉H₈N₂O₃ 208.17 OMe (position 5), -COOH (2) 80 Enhanced solubility due to methoxy
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid C₈H₅FN₂O₂ 180.14 F (position 5), -COOH (4) N/A Acidic functional group for H-bonding

Key Observations :

  • Fluorine vs. Chlorine/Methoxy : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and improve metabolic stability compared to bulkier substituents like chlorine or methoxy .
  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound offers superior reactivity for cross-coupling or Schiff base formation, whereas carboxylic acids are better suited for salt formation or enzyme inhibition .
Heterocyclic Core Modifications
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Melting Point (°C) Key Properties
Thieno[2,3-b]pyridine-2-carbaldehyde C₈H₅NOS 163.19 Thienopyridine (S atom) 142–143 Higher lipophilicity
Thieno[2,3-b]pyridine-2-carboxylic acid C₈H₅NO₂S 179.19 Thienopyridine (S atom) 293–294 Improved thermal stability

Key Observations :

  • Pyrrolopyridine vs. Thienopyridine: Replacing the pyrrole nitrogen with sulfur increases lipophilicity and alters π-electron distribution, impacting binding affinity in biological systems .
Brominated and Sulfonylated Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde C₁₄H₁₀BrN₂O₃S 373.22 Bromine (position 5), sulfonyl group Heavy-atom derivatives for crystallography
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde C₈H₅BrN₂O 225.04 Bromine (position 4) Suzuki coupling precursor

Key Observations :

  • Bromine Substitution : Bromine’s larger atomic radius increases molecular weight and polarizability, useful in X-ray crystallography or cross-coupling reactions .
  • Sulfonyl Group : Enhances electron-withdrawing effects and stabilizes intermediates in synthetic pathways .

Research Findings and Implications

  • Synthetic Yields : Chloro and methoxy derivatives exhibit lower yields (71–80%) compared to unsubstituted pyrrolopyridines, likely due to steric or electronic effects during synthesis .
  • Thermal Stability: Thienopyridine carboxylic acids (mp 293–294°C) demonstrate superior thermal stability over aldehyde derivatives, suggesting utility in high-temperature applications .
  • Pharmaceutical Relevance : The fluorine atom in the target compound balances electronegativity and steric demand, making it a preferred scaffold in kinase inhibitor development .

Biological Activity

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities. This article delves into its biological activity, particularly focusing on its role as an inhibitor of fibroblast growth factor receptors (FGFRs), its potential applications in cancer therapy, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring fused to a pyridine moiety, with a fluorine atom at the 5-position and an aldehyde functional group at the 2-position. Its molecular formula is C8H5FN2OC_8H_5FN_2O and it has a molecular weight of approximately 164.14 g/mol .

PropertyValue
Molecular FormulaC₈H₅FN₂O
Molecular Weight164.14 g/mol
Density1.5 ± 0.1 g/cm³
LogP1.26
CAS Number1427504-58-2

Research indicates that this compound exhibits significant biological activity through its interaction with FGFRs, which are critical in various tumorigenic processes. FGFR signaling pathways are often aberrantly activated in several cancers, making them attractive targets for therapeutic intervention. The compound has been shown to inhibit FGFR signaling, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the proliferation of cancer cells. For instance, one study reported that a derivative exhibited IC₅₀ values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, showcasing its potent inhibitory effects against these receptors . Additionally, the compound was found to significantly reduce migration and invasion of breast cancer cells (4T1 cell line), indicating its potential as a therapeutic agent in metastatic disease .

Case Studies

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Study on FGFR Inhibition :
    • Objective : Evaluate the inhibitory effects on FGFR signaling.
    • Findings : The compound inhibited FGFR-mediated signaling pathways, leading to decreased proliferation and induction of apoptosis in cancer cell lines.
    • : It presents a viable lead for further development as an anti-cancer agent targeting FGFRs .
  • Apoptosis Induction :
    • Objective : Assess the ability to induce apoptosis in tumor cells.
    • Findings : The compound led to significant apoptotic effects in treated cancer cells compared to controls.
    • : Suggests potential utility in combination therapies for cancer treatment.

Future Directions

While initial findings are promising, further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. This includes:

  • In Vivo Studies : To confirm efficacy and safety profiles in animal models.
  • Structural Optimization : To enhance potency and selectivity against FGFRs.
  • Exploration of Other Targets : Investigating additional molecular targets may expand the therapeutic applications of this compound.

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